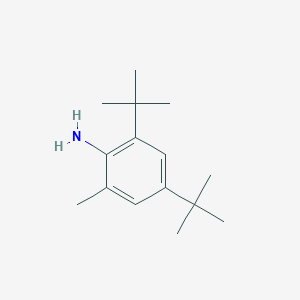
2,4-Di-tert-butyl-6-methylaniline
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-methylaniline is an organic compound with the molecular formula C15H25N. It is a derivative of aniline, characterized by the presence of two tert-butyl groups and one methyl group attached to the benzene ring. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure selective alkylation at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4-Di-tert-butyl-6-methylaniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the tert-butyl and methyl groups can direct the incoming electrophile to specific positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-methylaniline has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its steric hindrance properties make it useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its derivatives may serve as lead compounds for new medications.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-6-methylaniline depends on its specific application. In chemical reactions, the steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The exact pathways and targets involved can vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butyl-N-methylaniline: Similar in structure but with an additional tert-butyl group, leading to increased steric hindrance.
2,6-Di-tert-butyl-4-methylphenol: Lacks the amino group but has similar steric properties due to the tert-butyl groups.
2,4,6-Tri-tert-butylaniline: Similar steric properties but without the methyl group.
Uniqueness: 2,4-Di-tert-butyl-6-methylaniline is unique due to its specific combination of tert-butyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENVNBHHIFQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


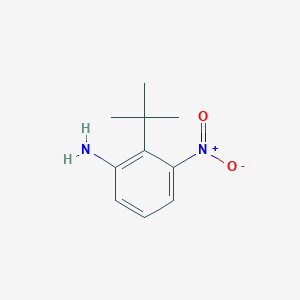
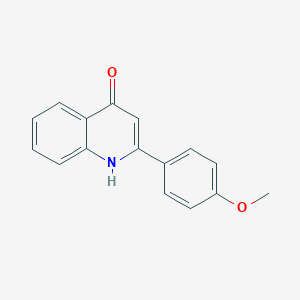

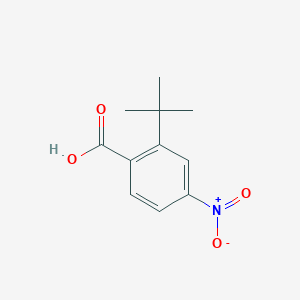
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)
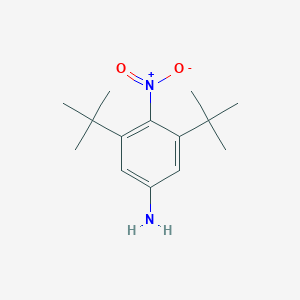
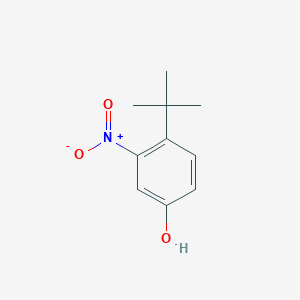
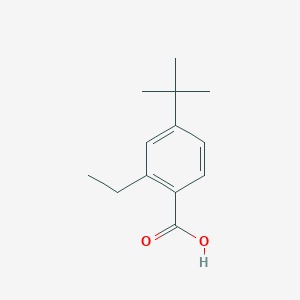
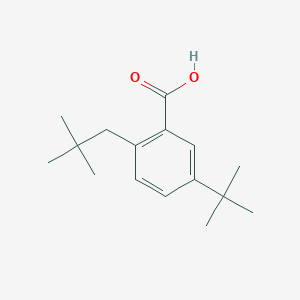

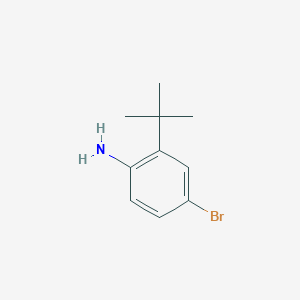
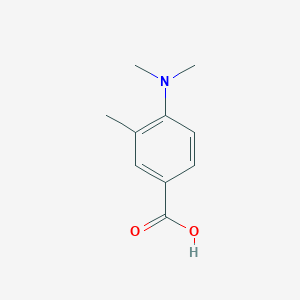
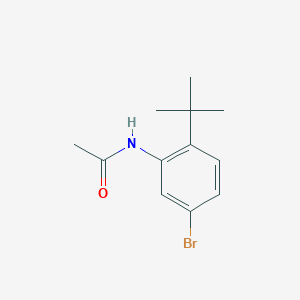
![4-[Tert-butyl(methyl)amino]phenol](/img/structure/B494283.png)
